molecular formula C17H20N2O4S B253095 Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B253095
M. Wt: 348.4 g/mol
InChI Key: XIFVYQQMBBFQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, also known as EITC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EITC belongs to the family of thiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer progression. Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are often overexpressed in cancer cells. Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and are often upregulated in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been shown to possess a wide range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis in cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in other diseases. Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been reported to modulate various signaling pathways and enzymes involved in cancer progression, including HDACs and MMPs.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases. However, Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. Additionally, the mechanism of action of Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, which may limit its potential therapeutic applications.

Future Directions

For research include the optimization of the synthesis method to improve yield and purity, the elucidation of the mechanism of action, and the evaluation of its therapeutic potential in animal models and clinical trials. Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate may also be used in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Additionally, the potential applications of Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate in other diseases such as Alzheimer's and Parkinson's should be explored.

Synthesis Methods

Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be synthesized by the reaction of 3-isopropoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting thiazole derivative is then esterified with ethyl chloroformate to yield Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. The synthesis of Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been optimized to improve its yield and purity, making it a viable candidate for further research.

Scientific Research Applications

Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has been reported to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. In addition to its anticancer activity, Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(3-propan-2-yloxybenzoyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N2O4S/c1-5-22-16(21)14-11(4)18-17(24-14)19-15(20)12-7-6-8-13(9-12)23-10(2)3/h6-10H,5H2,1-4H3,(H,18,19,20)

InChI Key

XIFVYQQMBBFQLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC(C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC(C)C)C

Origin of Product

United States

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